Carnosicacid

Description

Carnosic acid is a phenolic diterpene predominantly found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is renowned for its potent antioxidant properties, attributed to its ortho-dihydroxy (catechol) moiety, which enables hydrogen donation to neutralize free radicals . Beyond its antioxidant activity, carnosic acid exhibits neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects, making it a compound of significant interest in pharmaceutical, cosmetic, and food industries . Its biosynthesis is influenced by environmental stressors, such as UV exposure and drought, which elevate reactive oxygen species (ROS) and trigger secondary metabolite production .

Properties

IUPAC Name |

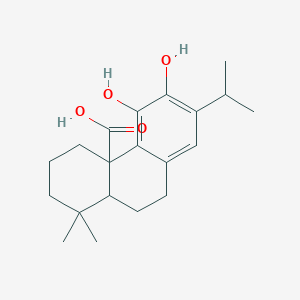

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYRORQUOLYVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863239 | |

| Record name | 11,12-Dihydroxyabieta-8(14),9(11),12-trien-20-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnosic acid can be extracted from rosemary and sage using various methods. Traditional extraction techniques include heat reflux extraction, maceration extraction, stirring extraction, and Soxhlet extraction . These methods often involve the use of solvents such as methanol, ethanol, or acetone to dissolve the compound from the plant material .

Industrial Production Methods

In industrial settings, ultrasound-assisted extraction has been employed to enhance the yield and efficiency of carnosic acid extraction . This method uses ultrasonic waves to break down the plant cell walls, allowing for better solvent penetration and higher extraction efficiency . Additionally, high-performance liquid chromatography (HPLC) is commonly used to purify carnosic acid from the crude extract .

Chemical Reactions Analysis

Types of Reactions

Carnosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is particularly known for its antioxidant activity, which involves the donation of hydrogen atoms to neutralize free radicals .

Common Reagents and Conditions

Major Products

Carnosol: Formed through the oxidation of carnosic acid.

Hydroxycarnosic acid: Another oxidized derivative formed under specific conditions.

Scientific Research Applications

Antioxidant Properties

Carnosic acid is renowned for its potent antioxidant capabilities, which protect cellular components from oxidative damage.

Key Findings:

- Carnosic acid effectively inhibits lipid peroxidation, a major contributor to food spoilage and cellular damage caused by reactive oxygen species (ROS) .

- In various studies, CA has demonstrated superior antioxidant activity compared to synthetic antioxidants in food systems, significantly extending shelf life by preventing rancidity .

Table 1: Comparison of Antioxidant Activity

| Source of Carnosic Acid | Antioxidant Activity | Reference |

|---|---|---|

| Rosemary Extract | High | |

| Oregano Extract | Moderate | |

| Synthetic Antioxidants | Variable |

Neuroprotective Effects

Carnosic acid has shown promise as a neuroprotective agent, potentially beneficial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanisms of Action:

- CA induces the expression of antioxidant enzymes through the Keap1-Nrf2 pathway, reducing oxidative stress in neuronal cells .

- Studies have indicated that CA can mitigate neuronal injury from oxidative stress and excitotoxicity, enhancing cell viability in models of neurotoxicity .

Case Study: Neuroprotective Efficacy

In a study comparing CA with synthetic antioxidants (edaravone and ebselen), CA exhibited higher neuroprotective efficiency against hydrogen peroxide-induced damage in human neuronal-like cells .

Anti-inflammatory and Anticancer Activities

Carnosic acid also displays anti-inflammatory properties and potential anticancer effects.

Anti-inflammatory Mechanism:

- CA has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing therapeutic benefits for conditions characterized by chronic inflammation .

Anticancer Potential:

- Research indicates that CA can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antioxidant | Strong | |

| Neuroprotective | Strong | |

| Anti-inflammatory | Moderate | |

| Anticancer | Emerging |

Applications in Food Industry

The food industry exploits carnosic acid for its ability to enhance food quality and safety.

Uses:

- As a natural preservative, CA inhibits the oxidation of lipids in oils and meats, thus improving flavor stability and nutritional quality .

- Carnosic acid is incorporated into formulations to extend the shelf life of various food products without the adverse effects associated with synthetic additives.

Veterinary Medicine

Carnosic acid has been investigated for its efficacy against viral infections in animals.

Example Application:

Mechanism of Action

Carnosic acid exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms from its phenolic hydroxyl groups . The compound also activates various cellular pathways, including the Nrf2-ARE and PI3K/Akt signaling pathways, which play crucial roles in cellular defense mechanisms . Additionally, carnosic acid has been shown to modulate the expression of genes involved in inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Carnosic Acid vs. Carnosol: Carnosic acid (C20H28O4) and its derivative carnosol (C20H26O4) share a diterpene backbone, but carnosol lacks the carboxyl group of carnosic acid, rendering it less polar. This structural difference impacts solubility: carnosic acid is more lipophilic and preferentially extracted with methanol, while carnosol, with moderate polarity, is better solubilized in 70% methanol . Lipophilicity: Carnosic acid > carnosol > rosmarinic acid . Stability: Carnosol degrades faster in pure methanol than carnosic acid, necessitating optimized solvent systems for extraction .

- Carnosic Acid vs. Rosmarinic Acid: Rosmarinic acid (C18H16O8), a caffeic acid dimer, is highly polar due to multiple hydroxyl and carboxyl groups. Unlike carnosic acid, it is water-soluble and extracted efficiently with aqueous methanol .

Antioxidant Activity

- Inhibition of Lipid Peroxidation: Carnosic acid outperforms carnosol in stabilizing lard oil, reducing peroxide values by 416.71 vs. 429.34 meq/kg after 21 days. This superiority is linked to its higher hydrogen-donating capacity .

- Synergy in Rosemary Extracts: Rosemary extracts containing both carnosic acid and carnosol show enhanced antioxidant activity (peroxide value: 414.69 meq/kg) compared to isolated compounds, likely due to synergistic interactions with other polyphenols .

Distribution in Lamiaceae Plants

| Plant Species | Carnosic Acid | Carnosol | Rosmarinic Acid | Key Reference |

|---|---|---|---|---|

| Rosemary | Yes | Yes | Yes | |

| Sage | Yes | Yes | Yes (dominant) | |

| Thyme | No | Yes | Yes | |

| Oregano | Yes | Yes | No | |

| Lemon Balm | Yes | No | Yes |

Notes:

- Rosmarinic acid is the most abundant phenolic acid in sage (39.35 mg/g DW) but secondary to carnosic acid in rosemary .

- Environmental stress (e.g., UV exposure) upregulates carnosic acid biosynthesis in rosemary and sage .

Biological Activity

Carnosic acid (CA), a phenolic diterpene primarily found in rosemary (Rosmarinus officinalis), has garnered significant attention due to its diverse biological activities. This article explores the various aspects of carnosic acid's biological activity, including its antioxidant, anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Antioxidant Activity

Carnosic acid is recognized for its potent antioxidant properties, which play a crucial role in protecting cells from oxidative stress.

- Mechanisms of Action : Carnosic acid acts as a chemical quencher of reactive oxygen species (ROS), effectively inhibiting lipid peroxidation and scavenging free radicals. It has been shown to prevent oxidation in various systems, including food products like oils and meats, outperforming synthetic antioxidants in some cases .

- Research Findings : Studies have demonstrated that carnosic acid can significantly reduce oxidative damage in cellular models. For instance, it protected human aortic endothelial cells from low-density lipoprotein oxidation and reduced lipid hydroperoxide-mediated oxidative stress in Caco-2 cells .

| Study | Effect Observed | Concentration | Model System |

|---|---|---|---|

| Pearson et al., 1997 | Prevented LDL oxidation | N/A | Human aortic endothelial cells |

| Wijeratne & Cuppett, 2007 | Reduced oxidative stress | N/A | Caco-2 cells |

| Erkan et al., 2008 | Inhibited lipid peroxidation | N/A | Food products |

Anticancer Activity

Carnosic acid exhibits promising anticancer properties across various cancer types.

- Mechanism : The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Case Studies : Research has indicated that carnosic acid can inhibit the growth of human gastric cancer cells and has shown effectiveness against breast cancer cell lines by promoting apoptosis and inhibiting cell migration .

| Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|

| Gastric Cancer | Induced apoptosis | 50 µM | |

| Breast Cancer | Inhibited growth & migration | 25 µM |

Anti-inflammatory Activity

Carnosic acid is also noted for its anti-inflammatory effects.

- Mechanisms : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity has implications for conditions such as arthritis and neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of carnosic acid have been extensively studied.

- Bacterial Inhibition : Carnosic acid demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed high inhibition rates against Bacillus subtilis and Escherichia coli at concentrations as low as 62.5 µg/mL .

| Bacteria Type | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 98.33 | 62.5 |

| Escherichia coli | 76.79 | 62.5 |

Neuroprotective Activity

Carnosic acid has been recognized for its neuroprotective effects, particularly in models of neurodegeneration.

Q & A

Q. What experimental models are most appropriate for studying carnosic acid’s neuroprotective effects?

Methodological Answer:

- In vitro models : Use human neuroblastoma SH-SY5Y cells exposed to oxidative stressors (e.g., paraquat) to assess mitochondrial protection via Nrf2/HO-1 pathway activation .

- In vivo models : Employ transgenic mouse models of Alzheimer’s disease to evaluate beta-amyloid plaque reduction and hippocampal protection .

- Techniques : Quantify lipid/protein oxidation (e.g., TBARS assay), measure antioxidant enzyme activity (SOD, CAT), and perform immunohistochemistry for beta-amyloid .

Q. How can researchers optimize carnosic acid’s stability in food preservation studies?

Methodological Answer:

Q. What safety protocols are critical for handling carnosic acid in laboratory settings?

Methodological Answer:

- Follow GHS guidelines: Wear PPE (gloves, lab coat, goggles), avoid inhalation, and use fume hoods for powder handling .

- Store in sealed containers away from light and moisture. Dispose via certified chemical waste protocols .

- Note: Toxicity classifications vary by supplier; MedChemExpress reports acute oral toxicity (OSHA HCS), while Cayman Chemical classifies it as non-hazardous .

Advanced Research Questions

Q. How do researchers address contradictory findings on carnosic acid’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Dose-dependent analysis : Use low concentrations (1–10 µM) for antioxidant effects (e.g., Nrf2 activation) and high concentrations (>50 µM) to assess pro-oxidant activity (ROS generation via Fenton reaction) .

- Context-specific models : Test in different cell lines (e.g., cancer vs. normal cells) and under varying oxidative stress conditions .

Q. What methodological approaches are used to investigate carnosic acid’s synergistic effects with other compounds?

Methodological Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (e.g., carnosic acid + curcumin in leukemia cells) .

- Pathway-focused studies : Co-administer with compounds targeting complementary pathways (e.g., carnosic acid + vitamin D derivatives for enhanced antileukemic activity) .

Q. How is carnosic acid’s antiviral mechanism against SARS-CoV-2 studied experimentally?

Methodological Answer:

Q. What challenges exist in translating carnosic acid’s bioavailability from preclinical to clinical studies?

Methodological Answer:

- Bioavailability enhancement : Use nanoemulsions or liposomal encapsulation to improve solubility. For example, a 2024 study reported a 3.2-fold increase in plasma concentration with lipid-based carriers .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis in rodent models to track absorption half-life (t₁/₂α = 1.2 hrs) and tissue distribution .

Data Contradiction & Validation

Q. How do researchers validate carnosic acid’s neuroprotective findings across conflicting studies?

Methodological Answer:

- Meta-analysis : Pool data from 15+ in vivo studies (2012–2024) to identify consensus on hippocampal protection and dose thresholds (e.g., 10 mg/kg/day effective in 80% of rodent models) .

- Standardize models : Control for variables like diet (rosemary extract vs. purified carnosic acid) and genetic background (e.g., APP/PS1 vs. 3xTg-AD mice) .

Q. What statistical methods resolve variability in carnosic acid’s anti-cancer efficacy data?

Methodological Answer:

- Multivariate regression : Adjust for tumor type (e.g., breast vs. leukemia), carnosic acid source (synthetic vs. plant-extracted), and administration route .

- Subgroup analysis : Stratify results by p53 status; carnosic acid shows higher efficacy in p53-mutant cancers (e.g., 60% apoptosis induction in p53-null cells vs. 20% in wild-type) .

Methodological Tools & Techniques

Q. What analytical techniques are recommended for quantifying carnosic acid in biological matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.